Ethyl 2,2-difluoro-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

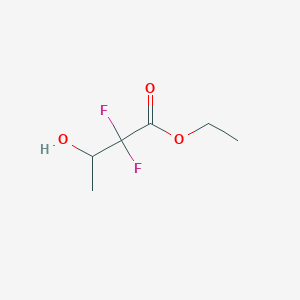

Ethyl 2,2-difluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H10F2O3 . It has a molecular weight of 168.14 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 217.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 52.8±6.0 kJ/mol, a flash point of 85.5±25.9 °C, and an index of refraction of 1.393 .Applications De Recherche Scientifique

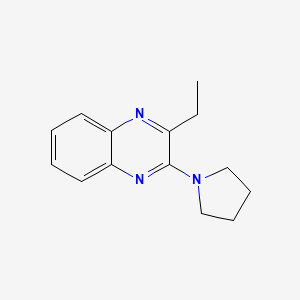

Enantioselective Synthesis

Ethyl 2,2-difluoro-3-hydroxybutanoate has been used in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates, achieved through hydrogenation processes. Notably, ethyl 4,4,4-trifluoroacetoacetate can be transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate using chiral rhodium complexes (Kuroki, Asada, & Iseki, 2000).

Biocatalysis and Enzymatic Reduction

This compound is also obtained via biocatalysis, specifically through the enantioselective Baker's yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate (Davoli et al., 1999). This process showcases the importance of this compound in microbial and enzymatic applications.

Impact in Wine Chemistry

In the field of wine chemistry, this compound's enantiomers were studied for their organoleptic impact. Their presence was found to be higher in red wines compared to white wines, influencing the sensory perception of fruity aromas in wine (Lytra et al., 2014).

Synthesis of Chiral Intermediates

This compound plays a significant role in the synthesis of various chiral intermediates. For instance, it is used in the stereoselective synthesis of bicyclic tetrahydropyrans, illustrating its versatility in organic synthesis (Elsworth & Willis, 2008).

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is essential for synthesizing chiral synthons, such as ethyl (R)-4-chloro-3-hydroxybutanoate, which is crucial for producing certain drugs (Yamamoto, Matsuyama, & Kobayashi, 2002).

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGVAFSENCMVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2624856.png)

![4-methyl-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2624858.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2624859.png)

![3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2624861.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)